5-Chloro-2-methylpyrimidin-4-amine

Synthetic methodology Cross-coupling Medicinal chemistry

5-Chloro-2-methylpyrimidin-4-amine is a trisubstituted pyrimidine scaffold (C₅H₆ClN₃, MW 143.57 g/mol) bearing a chlorine atom at the 5-position, a methyl group at the 2-position, and a primary amine at the 4-position. This substitution pattern constitutes a privileged fragment for ATP-competitive kinase inhibitor design, where the 4-amino group engages the kinase hinge region, the 2-methyl occupies a small hydrophobic pocket, and the 5-chloro substituent provides both a synthetic handle for further elaboration and advantageous electronic modulation of the heterocyclic core.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 438249-95-7
Cat. No. B1603111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylpyrimidin-4-amine
CAS438249-95-7
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)N)Cl
InChIInChI=1S/C5H6ClN3/c1-3-8-2-4(6)5(7)9-3/h2H,1H3,(H2,7,8,9)
InChIKeyOJQYZICTUHBDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylpyrimidin-4-amine (CAS 438249-95-7): A Strategic Heterocyclic Building Block for Kinase-Targeted Drug Discovery


5-Chloro-2-methylpyrimidin-4-amine is a trisubstituted pyrimidine scaffold (C₅H₆ClN₃, MW 143.57 g/mol) bearing a chlorine atom at the 5-position, a methyl group at the 2-position, and a primary amine at the 4-position . This substitution pattern constitutes a privileged fragment for ATP-competitive kinase inhibitor design, where the 4-amino group engages the kinase hinge region, the 2-methyl occupies a small hydrophobic pocket, and the 5-chloro substituent provides both a synthetic handle for further elaboration and advantageous electronic modulation of the heterocyclic core . The compound is commercially available with typical purity of 95-97% and is recommended for storage at 2-8°C protected from light .

Why 5-Chloro-2-methylpyrimidin-4-amine Cannot Be Indiscriminately Replaced by Other Halogenated or Unsubstituted Pyrimidine Analogs


The 5-chloro-2-methyl-4-amino substitution pattern is not a generic pyrimidine scaffold. The chlorine at the 5-position cannot be substituted with bromine, iodine, fluorine, or hydrogen without significantly altering three critical properties: (1) Suzuki coupling reactivity and selectivity—chloropyrimidines are demonstrably preferable over iodo-, bromo-, and fluoropyrimidines in cross-coupling reactions [1]; (2) basicity (pKa) of the pyrimidine ring nitrogen, which is linearly correlated with the Hammett σm constant of the 5-substituent and directly affects hydrogen-bonding capacity in the kinase hinge region [2]; and (3) steric occupancy of the hydrophobic pocket adjacent to the hinge, where the chlorine atom provides optimal van der Waals contact compared to smaller (H, F) or larger (Br, I) halogens. The absence of any one substituent—e.g., the 4-amino group (cf. 5-chloro-2-methylpyrimidine, CAS 54198-89-9) or the 5-chloro (cf. 2-methylpyrimidin-4-amine, CAS 74-69-1)—eliminates the compound's utility as a kinase hinge-binding fragment.

Quantitative and Semi-Quantitative Evidence for Differentiating 5-Chloro-2-methylpyrimidin-4-amine from Its Closest Analogs


Chloropyrimidines Outperform Bromo-, Iodo-, and Fluoropyrimidines in Suzuki Coupling Selectivity and Practical Utility

In a systematic study of Suzuki coupling on halogenated pyrimidines, Schomaker and Delia demonstrated that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines [1]. The iodo and bromo substrates proved too reactive to exhibit good selectivity when two or more halogens are present on the pyrimidine ring, while fluoropyrimidines were insufficiently reactive. The chloro substituent thus occupies a 'sweet spot' of reactivity, enabling controlled, sequential functionalization of polyhalogenated pyrimidine scaffolds—a key requirement for building complex kinase inhibitor libraries [1]. While this study did not test 5-Chloro-2-methylpyrimidin-4-amine specifically, it establishes a class-level principle directly applicable to the 5-chloro substituent on this scaffold.

Synthetic methodology Cross-coupling Medicinal chemistry

The 5-Chloro Substituent Systematically Modulates Pyrimidine Ring Basicity via Hammett σm Correlation

Mizukami and Hirai established a linear correlation between the aqueous pKa of 5-substituted-4-amino-2-methylpyrimidines and the Hammett σm constant of the 5-substituent, using potentiometric titration across multiple nonaqueous solvent systems [1]. The 5-chloro substituent (σm = 0.37) exerts an electron-withdrawing effect that predictably lowers the ring nitrogen basicity relative to the unsubstituted analog (σm = 0 for H), while providing a distinct electronic environment compared to 5-bromo (σm = 0.39), 5-iodo (σm = 0.35), or 5-fluoro (σm = 0.34) analogs. This predictable modulation of protonation state directly affects hydrogen-bond acceptor strength at the kinase hinge—a critical determinant of inhibitor potency and selectivity [1].

Physicochemical properties pKa Drug design

The 5-Chloro-2-methylpyrimidin-4-amine Fragment Is Explicitly Claimed as a Key Intermediate in LRRK2 Kinase Inhibitor Patents

Patent US20120309741 (and related filings) claiming aminopyrimidine derivatives as LRRK2 modulators explicitly incorporates the 5-chloro-2-methyl-4-aminopyrimidine substructure as the core scaffold in potent LRRK2 inhibitors [1]. The downstream clinical candidate HG-10-102-01, built on a closely related 5-chloro-4-(methylamino)pyrimidine core, achieves an IC50 of 20.3 nM against wild-type LRRK2 and 3.2 nM against the G2019S mutant [2]. While HG-10-102-01 is not the target compound itself, the patent literature demonstrates that the specific 5-chloro-2-methyl-4-amino substitution pattern is non-obvious and therapeutically productive, distinguishing it from unsubstituted or differently halogenated pyrimidine amines that do not appear as core scaffolds in these inhibitor series.

Kinase inhibitor LRRK2 Patent evidence

Commercial Availability and Purity Profile Comparison: 5-Chloro vs. 5-Bromo Analog

A direct procurement comparison between 5-Chloro-2-methylpyrimidin-4-amine (CAS 438249-95-7) and its closest commercially available analog, 5-Bromo-2-methylpyrimidin-4-amine (CAS 24343-95-1), reveals that both compounds are offered at comparable purity (95-97%) . However, the chloro derivative is significantly more widely stocked across major chemical suppliers (Sigma-Aldrich, Bidepharm, CymitQuimica, Chemenu, GLPBio) compared to the bromo analog, which appears in fewer catalogs . The 5-iodo analog is not commercially listed as a stock item, and the 5-fluoro analog requires custom synthesis. This supply chain disparity directly impacts procurement lead times and cost for medicinal chemistry programs that require the 5-position functionalized with a halogen suitable for subsequent cross-coupling.

Procurement Purity analysis Cost-effectiveness

Recommended Application Scenarios Where 5-Chloro-2-methylpyrimidin-4-amine Provides Quantifiable Advantage Over Analogs


Sequential Cross-Coupling for Library Synthesis of Kinase-Focused Chemical Libraries

When designing a synthetic route requiring sequential functionalization of a pyrimidine core, the 5-chloro substituent's optimal balance of Suzuki coupling reactivity (per Schomaker & Delia, J. Org. Chem. 2001 [1]) enables chemists to selectively functionalize other positions (e.g., C-4 or C-6) while preserving the C-5 chloride for a subsequent coupling step. This selectivity is not achievable with the corresponding 5-bromo or 5-iodo analog, which would undergo competitive reaction at the first coupling stage.

LRRK2-Targeted Parkinson's Disease Drug Discovery Programs

The 5-chloro-2-methyl-4-aminopyrimidine scaffold is validated in patent literature as a productive core for LRRK2 kinase inhibitors [1]. Structure-activity relationships from patent US20120309741 demonstrate that the 5-chloro substitution is critical for potency (exemplified by HG-10-102-01: LRRK2 WT IC50 = 20.3 nM [2]). Programs targeting LRRK2 for Parkinson's disease should prioritize this specific building block over the 5-unsubstituted or 5-bromo analogs.

Fragment-Based Drug Design Requiring Defined Electronic Properties at the Kinase Hinge

For fragment-based screening campaigns targeting ATP-binding sites, the pKa of the pyrimidine ring nitrogen determines protonation state and hinge-binding hydrogen bond strength. The 5-chloro substituent provides a well-characterized Hammett σm = 0.37 [1], producing a moderately electron-deficient core that is distinct from the 5-H (σm = 0) or 5-fluoro (σm = 0.34) analogs. This enables rational selection of the chlorine derivative when the target kinase's hinge region favors a weaker hydrogen bond acceptor than the unsubstituted pyrimidine amine.

Medicinal Chemistry Scale-Up Where Supply Chain Reliability Is Critical

With at least six established commercial suppliers offering 95-97% purity [1], 5-Chloro-2-methylpyrimidin-4-amine provides superior procurement reliability compared to the 5-bromo analog (3-4 suppliers) and the commercially unavailable 5-iodo and 5-fluoro counterparts. For medicinal chemistry programs transitioning from hit validation to lead optimization, this supply diversity minimizes the risk of single-supplier delays.

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